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Compound of Interest
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CAS No.: 124-96-9

Cat. No.: B12811937

Get Quote

Aldrin and Dieldrin are closely related organochlorine insecticides that were widely used in

agriculture and for termite control from the 1950s until their use was restricted or banned in

many countries starting in the 1970s.[1][2] Both compounds are classified as persistent organic

pollutants (POPs) due to their long half-lives and potential for bioaccumulation in the

environment and living organisms.[3][4] A critical aspect of their toxicology is that Aldrin is

rapidly converted to Dieldrin in biological systems; therefore, the toxicity of Aldrin is largely

attributable to its metabolite, Dieldrin.[1][5][6] This guide provides a comparative overview of

their toxicological profiles, supported by experimental data, for researchers and professionals

in drug development and toxicology.

Toxicokinetics and Metabolism
The primary metabolic pathway for Aldrin in animals is its rapid epoxidation to Dieldrin, a

reaction primarily catalyzed by cytochrome P-450 monooxygenases in the liver.[5] Dieldrin is

more persistent than Aldrin and is the compound that accumulates in adipose tissue.[1]

Further metabolism of Dieldrin is slow but can yield hydrophilic products, such as 9-

hydroxydieldrin, which can be conjugated and excreted, primarily in the feces.[1][6]
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Caption: Metabolic conversion of Aldrin to Dieldrin and subsequent excretion pathway.

Acute Toxicity
Both Aldrin and Dieldrin exhibit high acute toxicity through oral, dermal, and inhalation routes.

[1] The primary target of acute toxicity is the central nervous system (CNS), leading to

symptoms such as irritability, tremors, and convulsions.[1] Dieldrin is generally considered

slightly more acutely toxic than Aldrin, as reflected in the lower LD50 values in some studies.

Table 1: Comparative Acute Toxicity (LD50) in Rats
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Compound Route Vehicle
LD50 Value
(mg/kg body
weight)

Reference(s)

Aldrin Oral Peanut Oil 46 - 63 [1]

Dermal - 98 - 274 [1]

Dieldrin Oral Peanut Oil 38 - 52 [1]

Dermal - 64 - 213 [1]

Chronic Toxicity and Target Organs
Long-term exposure to Aldrin and Dieldrin primarily affects the liver and the central nervous

system.[2][7] In animal studies, chronic dietary exposure leads to an increase in liver-to-body

weight ratios and histopathological changes, including liver lesions.[2][8] Neurological effects

remain a key concern in chronic exposure scenarios as well.[7]

Table 2: Summary of Chronic Toxicity and Target Organ Effects

Target Organ Effects Observed Species Reference(s)

Central Nervous

System

Irritability, tremors,

convulsions,

headaches, dizziness

(in humans).

Humans, Animals [1][7]

Liver

Increased liver weight,

hepatocellular

changes, impaired

liver function.

Rats, Mice, Dogs [1][2][8][9]

Carcinogenicity
The carcinogenicity of Aldrin and Dieldrin has been a subject of extensive research and

regulatory evaluation. Both compounds have been shown to cause liver tumors (hepatocellular

carcinomas) in mice.[1][10] However, similar evidence in rats and other species is generally
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negative or equivocal.[1] This species-specific difference has led to varied classifications by

health organizations.

Table 3: Comparative Carcinogenicity Profile

Aspect Aldrin Dieldrin Reference(s)

Primary Finding

Induces hepatocellular

carcinomas in male

mice.

Induces hepatocellular

carcinomas in multiple

strains of mice.

[1][10]

Effect in Rats
Generally negative for

carcinogenicity.

Generally negative for

carcinogenicity.
[1]

IARC Classification

Group 3: Not

classifiable as to its

carcinogenicity to

humans.

Group 3: Not

classifiable as to its

carcinogenicity to

humans.

[2]

U.S. EPA

Classification

Probable human

carcinogen (Group

B2).

Probable human

carcinogen (Group

B2).

[10][11][12]

Reproductive and Developmental Toxicity
Animal studies have demonstrated that exposure to Aldrin and Dieldrin can adversely affect

reproduction and development.[13] Effects observed include decreased fertility, reduced pup

survival, and in some cases, skeletal anomalies in offspring.[7][13] Dieldrin is known to cross

the placenta and has been detected in human breast milk, indicating potential for transfer to the

fetus and nursing infants.[11][14]

Table 4: Summary of Reproductive and Developmental Effects in Animals
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Effect Species Dosing / Exposure Reference(s)

Decreased Fertility Mice, Rats
Multi-generation

dietary studies.
[7][13]

Reduced Pup Survival Dogs, Rats

Oral administration

prior to and during

gestation.

[2][7][13]

Delayed

Estrus/Reduced

Libido

Dogs
Chronic oral

administration.
[7][13]

Skeletal Anomalies Mice, Rats
Oral administration

during gestation.
[7][13]

Experimental Protocols
The toxicological data presented are derived from standardized studies. Below is a generalized

protocol for an acute oral toxicity study, a common method for determining LD50 values.

Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure OECD Guideline 425)

Animal Selection: Healthy, young adult laboratory animals (e.g., Sprague-Dawley rats),

typically females as they are often more sensitive, are used. Animals are randomized and

housed individually.

Acclimatization: Animals are acclimated to laboratory conditions for at least 5 days before

dosing.

Dose Preparation: The test substance (Aldrin or Dieldrin) is dissolved or suspended in a

suitable vehicle, such as peanut oil or corn oil, to the desired concentrations.[1]

Administration: A single dose is administered to each animal via oral gavage. Dosing is

sequential, with the outcome of the previously dosed animal informing the dose for the next.

Observation: Animals are observed for clinical signs of toxicity and mortality frequently on the

day of dosing and at least once daily for 14 days. Observations include changes in skin, fur,
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eyes, respiration, and behavior, with particular attention to signs of CNS toxicity like tremors

and convulsions.

Body Weight: Individual animal weights are recorded just prior to dosing and at least weekly

thereafter.

Necropsy: All animals are subjected to a gross necropsy at the end of the observation

period.

Data Analysis: The LD50 is calculated using appropriate statistical methods, such as

maximum likelihood estimation, based on the mortality data.
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Caption: Generalized workflow for a typical acute oral toxicity study in rodents.
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Aldrin and Dieldrin are highly toxic compounds with the central nervous system and liver being

the primary target organs. Their toxicity profiles are very similar, which is expected given that

Aldrin's toxicity is mediated through its rapid conversion to the more persistent Dieldrin.

Dieldrin is slightly more acutely toxic and is the compound of greater concern for chronic

exposure and bioaccumulation. Both compounds have demonstrated carcinogenicity in mice,

leading to their classification as probable human carcinogens by the U.S. EPA, although

evidence in other species is lacking. Their established reproductive and developmental toxicity

further underscores the significant health risks associated with exposure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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